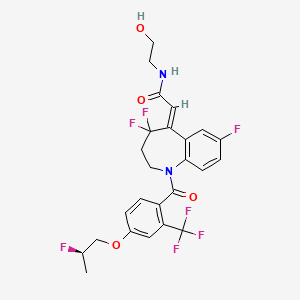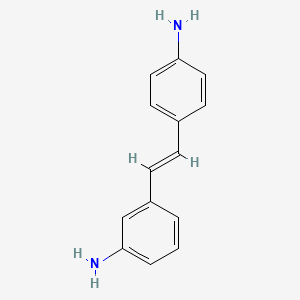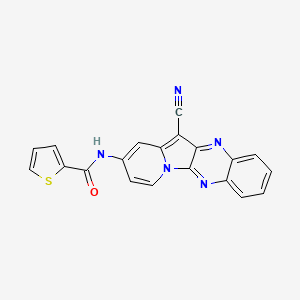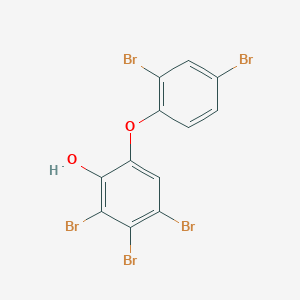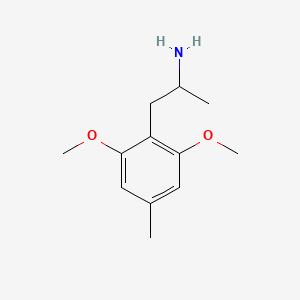![molecular formula C17H15ClN2O5S B3063778 [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B3063778.png)
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alilusem is a quinolinone sulfooxime and inhibitor of Na-K-Cl cotransporters 1 and 2 with diuretic activity.
科学的研究の応用
Absorption of Electromagnetic Waves
M-17055 Free has been utilized in electromagnetic research. Bérenger (1994) developed a new technique for free-space simulation to solve unbounded electromagnetic problems using the finite-difference time-domain method, incorporating an absorbing layer designed to absorb electromagnetic waves without reflection (Bérenger, 1994).
Wave Energy Conversion
Jama et al. (2015) explored the application of model free control (MFC) to control the oscillation of single body heaving waves energy converters, aiming to maximize electrical energy output. This research indicates the potential of M-17055 Free in optimizing energy conversion in marine environments (Jama et al., 2015).
X-Ray Free-Electron Laser
Marinelli et al. (2015) reported on the generation of mJ-level two-color hard X-ray pulses with an X-ray free-electron laser. This new two-color X-ray free-electron laser, offering improved intensity and temporal coherence, can enable a wide range of scientific applications, demonstrating the relevance of M-17055 Free in advanced photon science (Marinelli et al., 2015).
Research on Nanocrystals and Viruses
Maia and Hajdu (2016) highlighted the use of X-ray free-electron lasers in structural biology, particularly in studying nanocrystals, single virus particles, and other biological entities. This research underscores the importance of M-17055 Free in facilitating advanced biological and material science investigations (Maia & Hajdu, 2016).
Machine Learning and Physical Sciences
Carleo et al. (2019) discussed the intersection of machine learning and physical sciences, encompassing a range of applications including quantum computing and materials physics. This research suggests potential applications of M-17055 Free in the realm of computational and theoretical physics (Carleo et al., 2019).
Microbial Fuel Cells
Logan et al. (2006) provided insights into microbial fuel cell (MFC) research, indicating M-17055 Free's potential use in environmental and materials engineering for energy production and waste management (Logan et al., 2006).
End-Point Binding Free Energy Calculation
Wang et al. (2019) discussed molecular mechanics Poisson-Boltzmann surface area and molecular mechanics generalized Born surface area methods for binding free energy prediction. This review suggests applications of M-17055 Free in drug design and biomolecular studies (Wang et al., 2019).
Gravity Exploration in Space
Ertmer et al. (2009) proposed a satellite mission for testing the Equivalence Principle in the quantum domain using matter wave explorer of gravity. This mission, utilizing free fall of Rubidium and Potassium isotopes in space, indicates M-17055 Free's potential for fundamental physics research (Ertmer et al., 2009).
Data Infrastructure for Photon and Neutron Sources
Bicarregui et al. (2015) emphasized the importance of managing, visualizing, and analyzing large data volumes in scientific research at large-scale facilities like synchrotrons and neutron sources, suggesting M-17055 Free's application in data-intensive scientific research (Bicarregui et al., 2015).
Network System Modeling
Binkert et al. (2006) developed the M5 simulator for research in TCP/IP networking, demonstrating M-17055 Free's use in simulating networked systems and highlighting its potential for computer science and networking research (Binkert et al., 2006).
Free-Energy Calculations in Molecular Dynamics
Hansen and van Gunsteren (2014) reviewed the application of free-energy calculations in molecular dynamics for areas like molecular recognition and protein folding, pointing to M-17055 Free's use in computational chemistry and bioinformatics (Hansen & van Gunsteren, 2014).
特性
分子式 |
C17H15ClN2O5S |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24) |
InChIキー |
QQCSUWGQBREWRO-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
同義語 |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


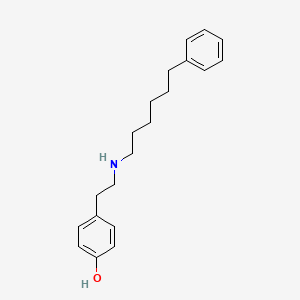
![4-[3-(5-phenylpentylamino)propyl]phenol](/img/structure/B3063715.png)
![{[1-(4-fluorophenyl)ethylidene]amino}thiourea](/img/structure/B3063729.png)


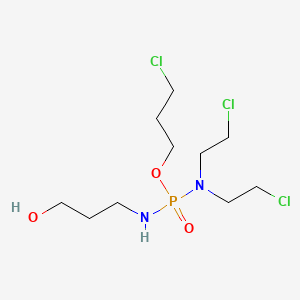
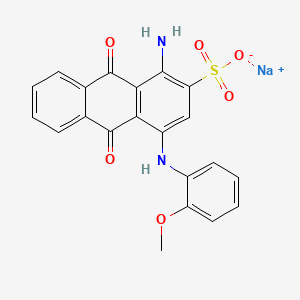
![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
